molecular formula C15H14N2O4S B5761789 methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate

methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B5761789
M. Wt: 318.3 g/mol
InChI Key: JGDABUBLLIOSLM-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.

    Introduction of Functional Groups: The introduction of the benzamido, carbamoyl, and methyl ester groups can be achieved through various substitution reactions. For example, the benzamido group can be introduced via an amide formation reaction using benzoyl chloride and an amine.

    Final Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-benzamido-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
  • Methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-10(15(20)21-2)14(22-11(8)12(16)18)17-13(19)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDABUBLLIOSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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